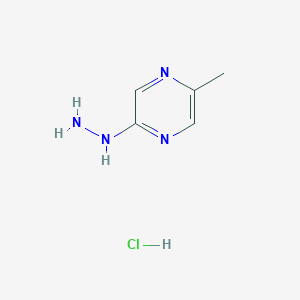
2-Hydrazino-5-methylpyrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazino-5-methylpyrazine hydrochloride is a derivative of hydrazine and pyrazine, known for its utility in various chemical reactions and biological activities. The hydrazino group attached to the pyrazine ring can act as a nucleophile, allowing it to participate in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
2-Hydrazino-5-methylpyrazine hydrochloride can be synthesized by reacting pyridine and hydrazine in a molar ratio of 1:1. The mixture is heated to 60-80°C and reacted for several hours, then cooled and crystallized to obtain the target product . Another method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Hydrazino-5-methylpyrazine hydrochloride undergoes various types of reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include azo compounds, amino derivatives, and substituted pyrazines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Hydrazino-5-methylpyrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 2-Hydrazino-5-methylpyrazine hydrochloride involves its ability to act as a nucleophile, participating in various chemical transformations. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Hydrazino-5-methylpyrazine hydrochloride include:
- 2-Hydrazinyl-5-methylpyridine hydrochloride
- 2-Hydrazino-5-methylpyrazine
- Hydrazinopyridines
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both hydrazine and pyrazine. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C5H9ClN4 |
|---|---|
分子量 |
160.60 g/mol |
IUPAC名 |
(5-methylpyrazin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-4-2-8-5(9-6)3-7-4;/h2-3H,6H2,1H3,(H,8,9);1H |
InChIキー |
KJMFXLVUYJUASX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=N1)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


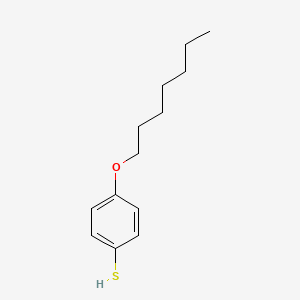
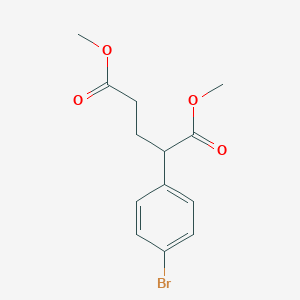



![2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid](/img/structure/B12851131.png)


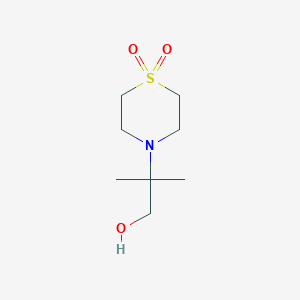
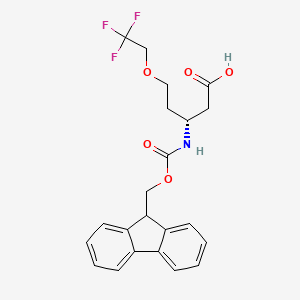
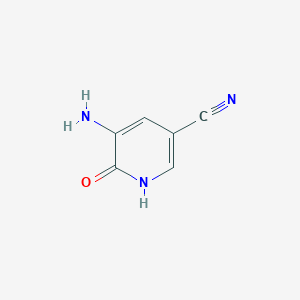

![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
